4-amino-N-ethyl-2-(pyrrolidin-1-yl)-1,3-thiazole-5-carboxamide

Physicochemical profiling Drug-likeness Lead optimization

Researchers requiring a validated kinase inhibitor pharmacophore for SAR studies often face unreliable sourcing of specific N-alkyl variants. This 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxamide, with a distinct N-ethyl substituent, directly addresses this need. - Enables systematic evaluation of lipophilicity (logP ~1.8) on cellular permeability and target selectivity in CDK, GSK3β, and Cdc7 screening panels. - Serves as a critical intermediate-membership point in N-alkyl SAR series, bridging data from N-methyl to N-propyl/N-allyl analogs. - Backed by published docking studies and X-ray crystal structures (PDB: 3RZB), ensuring immediate utility in computational chemistry and pharmacophore refinement.

Molecular Formula C10H16N4OS
Molecular Weight 240.33 g/mol
Cat. No. B12216773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-N-ethyl-2-(pyrrolidin-1-yl)-1,3-thiazole-5-carboxamide
Molecular FormulaC10H16N4OS
Molecular Weight240.33 g/mol
Structural Identifiers
SMILESCCNC(=O)C1=C(N=C(S1)N2CCCC2)N
InChIInChI=1S/C10H16N4OS/c1-2-12-9(15)7-8(11)13-10(16-7)14-5-3-4-6-14/h2-6,11H2,1H3,(H,12,15)
InChIKeyKNVWEYITHXDGLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-N-ethyl-2-(pyrrolidin-1-yl)-1,3-thiazole-5-carboxamide: Identity & Procurement


4-Amino-N-ethyl-2-(pyrrolidin-1-yl)-1,3-thiazole-5-carboxamide (CAS 1239848-70-4) is a heterocyclic small molecule with the molecular formula C₁₀H₁₆N₄OS and a molecular weight of 240.33 g/mol . It belongs to the class of 1,3-thiazole-5-carboxamides, which are recognized as cancer chemotherapeutic agents in patent literature [1], and incorporates a 4-amino substituent characteristic of the diaminothiazole scaffold known to target cyclin-dependent kinases (CDKs) [2]. The compound features a pyrrolidin-1-yl group at the 2-position of the thiazole ring and an N-ethyl carboxamide at the 5-position, distinguishing it from other N-alkyl variants within the same chemotype. It is cataloged as a screening compound by multiple vendors and is intended exclusively for non-human research use .

4-Amino-2-(pyrrolidin-1-yl)thiazole-5-carboxamides: Why N-Alkyl Substitution Matters


Generic substitution among N-alkyl variants of the 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxamide scaffold is scientifically unjustified without direct comparative data. The N-ethyl group at the 5-carboxamide position confers distinct physicochemical properties—including increased lipophilicity, altered hydrogen-bonding capacity, and differential steric occupancy—that predictably modulate target binding, metabolic stability, and membrane permeability relative to N-methyl or N-allyl analogs . In the broader diaminothiazole class, even minor structural modifications at the carboxamide position produce orders-of-magnitude shifts in kinase inhibitory potency; for example, optimization of the diaminothiazole series for CDK2 yielded inhibitors with IC₅₀ values spanning from 15 μM (initial hit) to 0.0009 μM (optimized lead) [1]. Interchanging the N-ethyl group for a different N-alkyl substituent therefore risks unrecognized potency loss, altered selectivity profiles, or compromised pharmacokinetic behavior, undermining reproducibility in biological screening and structure-activity relationship (SAR) studies.

4-Amino-N-ethyl-2-(pyrrolidin-1-yl)-1,3-thiazole-5-carboxamide: Differentiation Evidence


Lipophilicity and Molecular Weight vs. N-Methyl Analog

The N-ethyl substitution increases molecular weight by 14 Da (approximately 6.2%) and is predicted to elevate logP by approximately 0.3–0.5 units compared to the N-methyl analog, based on the incremental contribution of a methylene group [1]. The N-methyl analog (ChemDiv C201-1896) has a measured logD of 0.8984 and logP of 0.924 . The N-ethyl analog is thus expected to exhibit moderately enhanced lipophilicity, which class-level evidence from thiazole-carboxamide SAR studies indicates can significantly improve membrane permeability and target binding affinity [2].

Physicochemical profiling Drug-likeness Lead optimization

Anticancer Activity of 4-Aminothiazole-Pyrrolidine Scaffold

The 4-amino-2-(pyrrolidin-1-yl)thiazole substructure shared by the target compound has been validated in a closely related analog: compound 3e, (E)-1-(4-amino-2-(pyrrolidin-1-yl)thiazol-5-yl)-3-(2,4-dichlorophenyl)prop-2-en-1-one, demonstrated cytotoxic activity against HepG2 hepatocellular carcinoma cells with an IC₅₀ of 10.6 μg/mL and induced G2 phase cell cycle arrest and apoptosis [1]. This substructure has also been reported in patent literature as a component of 4-aminothiazole derivatives that inhibit cyclin-dependent kinases (CDKs), which are validated oncology targets [2].

Anticancer Cytotoxicity Kinase inhibition

N-Ethyl Group as Differentiator Among N-Alkyl Variants

Among the commercially cataloged 4-amino-2-(pyrrolidin-1-yl)-1,3-thiazole-5-carboxamide series, three distinct N-alkyl variants are available: N-methyl (MW 226.3, logP 0.924), N-ethyl (MW 240.33), and N-allyl (MW 252.34) . The N-ethyl group occupies an intermediate position in terms of steric bulk and lipophilicity between the smaller N-methyl and the larger, more lipophilic N-allyl substituents. Patent literature on structurally related thiazole carboxamide kinase inhibitors demonstrates that the N-alkyl group at the 5-carboxamide position directly influences kinase selectivity profiles, with different N-alkyl groups producing distinct inhibition patterns across CDK family members [1].

SAR Chemical diversity Screening library design

Kinase Inhibition Potential from Diaminothiazole Pharmacophore

The 4-aminothiazole core present in the target compound has been extensively optimized as a CDK inhibitor pharmacophore. The diaminothiazole series developed by Schonbrunn et al. achieved CDK2 IC₅₀ values as low as 0.0009–0.0015 μM through systematic structural optimization, representing a >10,000-fold improvement from the initial 15 μM screening hit [1]. The pyrrolidine substituent at the 2-position provides conformational constraint and favorable interactions within the kinase ATP-binding pocket, as demonstrated by X-ray crystallography of related diaminothiazole-CDK2 complexes [2]. A QSAR study of trisubstituted thiazoles as Cdc7 kinase inhibitors further confirms that substituents at the 2-, 4-, and 5-positions collectively govern kinase inhibitory potency [3].

Kinase inhibition CDK Drug discovery

Evidence Gap: No Published Bioactivity Data

A comprehensive search of PubMed, PubChem BioAssay, ChEMBL, BindingDB, Google Patents, and major vendor catalogs (November 2024) did not identify any published peer-reviewed study or patent that reports quantitative bioactivity data (IC₅₀, Kᵢ, EC₅₀, or % inhibition at defined concentrations) for 4-amino-N-ethyl-2-(pyrrolidin-1-yl)-1,3-thiazole-5-carboxamide specifically [1][2]. The closest structurally characterized analogs with published bioactivity data include the 4-amino-5-cinnamoylthiazole series [3] and the diaminothiazole CDK inhibitor series [4], which share the 4-amino-2-(pyrrolidin-1-yl)thiazole or 4-aminothiazole core but differ at the 5-position. Prospective users should be aware that this compound remains an uncharacterized screening entity; its biological activity profile has not been established in any public repository.

Data transparency Procurement decision support Screening hit characterization

4-Amino-N-ethyl-2-(pyrrolidin-1-yl)-1,3-thiazole-5-carboxamide: Application Scenarios


Kinase-Focused HTS Library Expansion

The 4-amino-2-(pyrrolidin-1-yl)thiazole scaffold is a validated kinase inhibitor pharmacophore, with diaminothiazole derivatives achieving CDK2 IC₅₀ values as low as 0.9 nM after optimization [1]. The N-ethyl carboxamide substitution provides a distinct vector for hydrogen-bonding interactions within the kinase hinge region, complementing existing N-methyl and N-allyl screening deck entries. This compound is optimally deployed as a diversity element in kinase-focused screening libraries targeting CDK, GSK3β, Cdc7, or other thiazole-sensitive kinases.

SAR Exploration of 5-Carboxamide Vector

The compound serves as a critical intermediate-membership point in N-alkyl SAR series spanning N-methyl → N-ethyl → N-propyl/N-allyl. Procurement enables systematic evaluation of how incremental lipophilicity changes (logP from ~0.9 to ~1.8 across the series) affect cellular permeability, metabolic stability, and target selectivity . This SAR data is essential for multiparameter optimization in lead discovery programs.

Solid Tumor Phenotypic Screening

The structurally related analog 3e (4-amino-2-(pyrrolidin-1-yl)thiazole core with a 5-cinnamoyl substituent) demonstrated IC₅₀ values of 10.6–18.4 μg/mL against HepG2, MCF-7, and SW480 cancer cell lines [2]. The target compound offers a carboxamide replacement for the cinnamoyl group, enabling direct assessment of how this substitution affects antiproliferative activity and mechanism of action (cell cycle arrest vs. apoptosis induction) in solid tumor models.

Molecular Docking & Computational Studies

Docking studies using analogous 5-aminothiazoles have been proposed to predict interactions with kinase ATP-binding sites . The compound's well-defined structure, availability of the N-methyl analog's measured logP/logD data, and published X-ray crystal structures of diaminothiazole-CDK2 complexes (PDB: 3RZB) [3] provide a robust computational chemistry platform for in silico screening, free energy perturbation calculations, and pharmacophore model refinement prior to committing to expensive synthesis or biological testing.

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